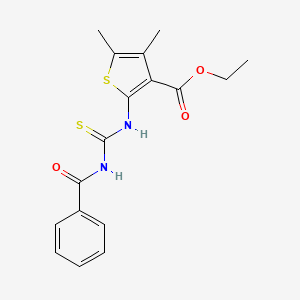
2-Pyrrolidinone, 1-(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-sec-Butyl-2-pyrrolidinone is an organic compound with the molecular formula C8H15NO It belongs to the class of pyrrolidinones, which are five-membered lactams containing a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-sec-Butyl-2-pyrrolidinone can be synthesized through several methods. One common approach involves the cyclization of N-sec-butyl-4-chlorobutyric acid amide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of 1-sec-butyl-2-pyrrolidinone often involves the catalytic hydrogenation of N-sec-butyl-4-cyanobutyric acid amide. This process is conducted under high pressure and temperature, using a metal catalyst such as palladium on carbon. The resulting product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-sec-Butyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 1-sec-butyl-2-pyrrolidinone can yield secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
1-sec-Butyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-sec-butyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2-pyrrolidinone: Similar in structure but lacks the sec-butyl group, leading to different chemical properties and reactivity.
1-Methyl-2-pyrrolidinone: Contains a methyl group instead of a sec-butyl group, resulting in distinct physical and chemical characteristics.
2-Pyrrolidinone: The parent compound of the pyrrolidinone family, with a simpler structure and different reactivity.
Uniqueness: 1-sec-Butyl-2-pyrrolidinone is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
58244-30-7 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-butan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-3-7(2)9-6-4-5-8(9)10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
FAAHNQAYWKTLFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11996956.png)
![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)
![4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996967.png)



![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997046.png)

